Acid-Catalyzed Hydrolysis Activation Energy
In a direct comparative study of acid-catalyzed hydrolysis in 4 M perchloric acid, the Arrhenius activation energy (Eₐ) for ethyl dihydrogen phosphate was determined to be 29.3 ± 1.0 kcal·mol⁻¹, which is 4.1 kcal·mol⁻¹ higher than that of methyl dihydrogen phosphate (25.2 ± 1.2 kcal·mol⁻¹) and 1.7 kcal·mol⁻¹ lower than that of isopropyl dihydrogen phosphate (31.0 ± 0.2 kcal·mol⁻¹) [1]. The entropy of activation at 100 °C followed the same rank order: methyl ΔS‡ = −16.3 eu, ethyl ΔS‡ = −6.0 eu, and isopropyl ΔS‡ = +8.2 eu, indicating progressively looser transition states with increasing alkyl substitution [1]. This positions EDHP as the intermediate-stability member of the primary/secondary alkyl phosphate series, offering a quantifiably distinct hydrolytic half-life relative to both shorter- and longer-chain analogs.
| Evidence Dimension | Activation energy (Eₐ) for acid-catalyzed hydrolysis |
|---|---|
| Target Compound Data | 29.3 ± 1.0 kcal·mol⁻¹ |
| Comparator Or Baseline | Methyl dihydrogen phosphate: 25.2 ± 1.2 kcal·mol⁻¹; Isopropyl dihydrogen phosphate: 31.0 ± 0.2 kcal·mol⁻¹ |
| Quantified Difference | EDHP Eₐ is 4.1 kcal·mol⁻¹ above methyl and 1.7 kcal·mol⁻¹ below isopropyl |
| Conditions | 4 M HClO₄ (without added NaClO₄); temperature range 72–111 °C; first-order kinetics monitored via phosphate release (Kugel & Halmann, 1967) |
Why This Matters
A 4.1 kcal·mol⁻¹ difference in Eₐ translates to approximately a 500-fold difference in rate constant at 25 °C, meaning EDHP is substantially more hydrolytically stable than methyl phosphate under acidic conditions, which is critical for applications requiring shelf-life or aqueous formulation stability.
- [1] Kugel, L.; Halmann, M. Solvolysis of Phosphoric Acid Esters. Hydrolysis of Methyl, Ethyl, Isopropyl, and t-Butyl Dihydrogen Phosphates. J. Org. Chem. 1967, 32 (3), 642–647. DOI: 10.1021/jo01278a030. Table IV: Temperature effects on rates and activation parameters in 4 M HClO₄. View Source
